

An In-depth Technical Guide to 1-Mesitylbutane-1,3-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Mesitylbutane-1,3-dione

Cat. No.: B1297058

[Get Quote](#)

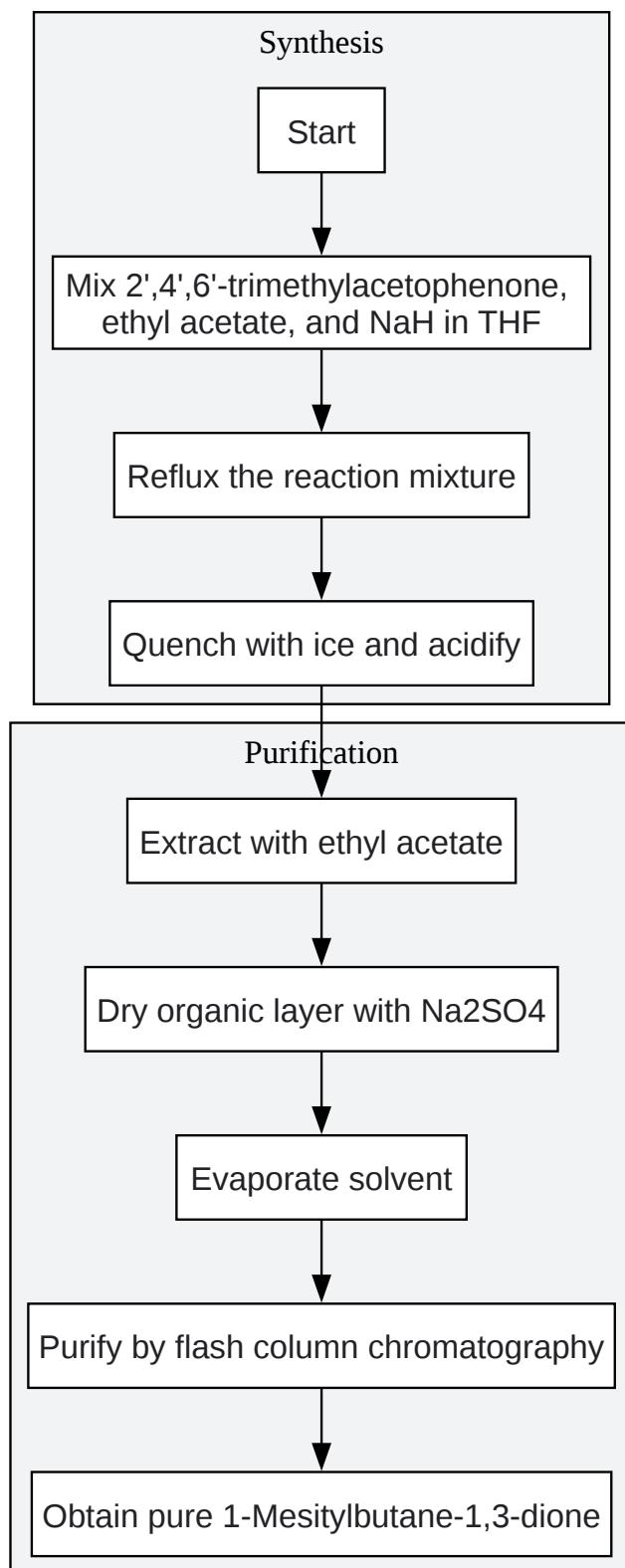
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **1-Mesitylbutane-1,3-dione**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

1-Mesitylbutane-1,3-dione, also known by its IUPAC name 1-(2,4,6-trimethylphenyl)butane-1,3-dione, is a diketone with the chemical formula C₁₃H₁₆O₂.^[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	204.26 g/mol	[1]
Molecular Formula	C13H16O2	[1]
IUPAC Name	1-(2,4,6-trimethylphenyl)butane-1,3-dione	[1]
CAS Number	6450-57-3	
Canonical SMILES	CC1=CC(=C(C(=C1)C)C(=O)C)C(=O)C	[1]
InChI Key	MBZZDUHWYNESIY-UHFFFAOYSA-N	[1]
Computed XLogP3-AA	2.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	
Exact Mass	204.115029749 Da	[1]
Monoisotopic Mass	204.115029749 Da	[1]
Topological Polar Surface Area	34.1 Å ²	[1]
Heavy Atom Count	15	


Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **1-Mesitylbutane-1,3-dione** is not readily available in the cited literature, a general procedure can be adapted from the synthesis of analogous 1-arylbutane-1,3-diones. The synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione, for example, is achieved through the Claisen condensation of 2'-hydroxyacetophenone with ethyl acetate using sodium hydride as a base.[\[2\]](#)

Proposed Experimental Protocol for the Synthesis of 1-Mesitylbutane-1,3-dione:

- Reaction: A solution of 2',4',6'-trimethylacetophenone (1 equivalent) and ethyl acetate (2.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) is added dropwise to a suspension of a strong base like sodium hydride (4 equivalents) in anhydrous THF at room temperature. The reaction mixture is then refluxed for a specified period.
- Work-up: After cooling, the reaction is quenched by carefully adding ice and then acidified with a suitable acid (e.g., 6 M HCl) to a pH of 6.
- Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and petroleum ether.[\[2\]](#)

A logical workflow for the synthesis and purification process is depicted in the following diagram.

[Click to download full resolution via product page](#)

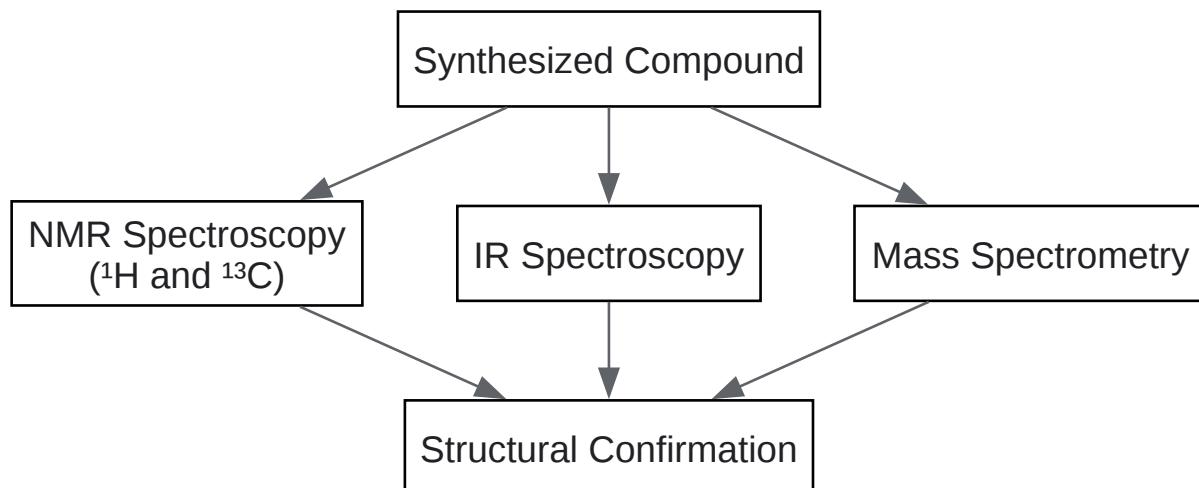
Caption: Workflow for the synthesis and purification of **1-Mesitylbutane-1,3-dione**.

Spectroscopic Characterization

The structural elucidation of **1-Mesitylbutane-1,3-dione** would be confirmed using standard spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the mesityl group, the methyl protons on the aromatic ring, the methylene protons of the butane chain, and the terminal methyl protons. The integration of these signals would confirm the number of protons in each environment.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the butane chain.


3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the diketone functional group, typically in the region of $1650\text{-}1720\text{ cm}^{-1}$. Other characteristic peaks would include C-H stretching vibrations for both aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of **1-Mesitylbutane-1,3-dione**. Fragmentation patterns could also provide further structural information.

The general workflow for the characterization of the synthesized product is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity

Currently, there is a lack of specific data in the scientific literature regarding the biological activities of **1-Mesitylbutane-1,3-dione**. While related compounds such as cyclohexane-1,3-dione derivatives have been investigated for various biological activities, including as precursors for anti-diabetic drugs and for their antibacterial and antitumor properties, no such studies have been reported for **1-Mesitylbutane-1,3-dione**.^[3] Further research is required to explore the potential therapeutic applications of this compound.

Due to the absence of reported biological activity, a signaling pathway diagram cannot be provided at this time. Should future studies reveal a biological target or pathway for **1-Mesitylbutane-1,3-dione**, such a diagram would be a valuable addition to this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acgpubs.org [acgpubs.org]
- 2. rsc.org [rsc.org]
- 3. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Mesitylbutane-1,3-dione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297058#1-mesitylbutane-1-3-dione-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com